Enhanced Lipophilicity vs. Non-Halogenated Analog: LogP Differential Comparison
The introduction of a para-bromine atom onto the benzyl group of the piperazine scaffold significantly increases lipophilicity compared to the non-halogenated analog 1-benzyl-4-methylpiperazine [1]. This is a critical parameter for optimizing blood-brain barrier (BBB) penetration and membrane permeability in early drug discovery [2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 [1]; LogP = 2.07 [2] |
| Comparator Or Baseline | 1-Benzyl-4-methylpiperazine (non-halogenated analog) LogP ≈ 1.7-1.9 |
| Quantified Difference | Increase of approximately +0.2 to +0.6 log units |
| Conditions | In silico prediction using XLogP3 and other computational models [1] |
Why This Matters
Higher lipophilicity, quantified by LogP, is a key driver for passive membrane permeability; this difference provides a measurable advantage for researchers requiring a more hydrophobic piperazine scaffold for CNS-targeted compound libraries.
- [1] PubChem. (2025). 1-[(4-Bromophenyl)methyl]-4-methylpiperazine. Computed Properties: XLogP3-AA. View Source
- [2] Ambinter. AMB13890362: 1-[(4-Bromophenyl)methyl]-4-methylpiperazine. View Source
